1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO} SULFONE
Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO} SULFONE is a complex organic compound that features a pyrazole ring substituted with a dimethyl group and a piperazine ring substituted with a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO} SULFONE typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Alternatively, pyrazoles can be formed by the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by oxidation .
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Synthesis of the Piperazine Derivative: : The piperazine ring can be functionalized with a fluorophenylsulfonyl group through nucleophilic substitution reactions. This involves reacting piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
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Coupling of Pyrazole and Piperazine Derivatives: : The final step involves coupling the pyrazole derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO} SULFONE can undergo various types of chemical reactions:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Conversion of the sulfone group to a sulfide.
Substitution: Replacement of the fluorine atom with nucleophiles such as amines or thiols.
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO} SULFONE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antibacterial, antifungal, and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the piperazine and sulfone groups.
4-Fluorophenylsulfonylpiperazine: A compound with similar functional groups but without the pyrazole ring.
Uniqueness
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO} SULFONE is unique due to its combination of a pyrazole ring, a piperazine ring, and a sulfone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O4S2/c1-12-15(11-18(2)17-12)26(23,24)20-9-7-19(8-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSDJEPJYCONSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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